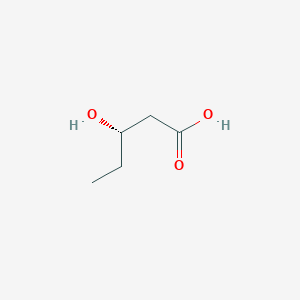![molecular formula C8H11N3O3S B3387268 3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid CAS No. 79888-40-7](/img/structure/B3387268.png)
3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid
Overview
Description
“3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid” is a chemical compound with the molecular formula C8H11N3O3S. It has an average mass of 229.256 Da . This compound is related to the 1,3,4-thiadiazole class of compounds, which have been of interest due to their wide range of potential therapeutic applications .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid”, often involves reactions of hydrazonoyl halides with various reagents . For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials in the synthesis of 1,3,4-thiadiazole derivatives .
Molecular Structure Analysis
The molecular structure of “3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid” includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . This structure is bioisosteric with pyrimidine, which is the skeleton of three nucleic bases .
Chemical Reactions Analysis
The chemical reactions involving “3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid” and similar compounds are often related to their potential biological activities. For instance, 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid” are largely determined by its molecular structure. It has a molecular weight of 229.256 Da . Further details about its physical and chemical properties may be available from specialized chemical databases or suppliers .
Scientific Research Applications
Antiviral Activity
Compounds containing the 1,3,4-thiadiazole ring have been reported to exhibit antiviral activity . For instance, indole derivatives, which are structurally similar to 1,3,4-thiadiazole, have shown inhibitory activity against influenza A .
Anti-inflammatory Properties
1,3,4-thiadiazole compounds have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
Research has shown that 1,3,4-thiadiazole compounds can exhibit anticancer activities . This suggests that they could be used in the development of novel cancer therapies.
Antioxidant Properties
Compounds containing the 1,3,4-thiadiazole ring have been reported to have antioxidant properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives, which are structurally similar to 1,3,4-thiadiazole, have been found to possess antimicrobial properties . This suggests that 1,3,4-thiadiazole compounds could also have potential applications in combating microbial infections.
Antidiabetic Activity
Indole derivatives have been reported to exhibit antidiabetic activity . Given the structural similarity between indole and 1,3,4-thiadiazole, it is possible that 1,3,4-thiadiazole compounds could also be used in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have shown potential in the treatment of malaria . This suggests that 1,3,4-thiadiazole compounds could also have applications in antimalarial therapies.
Anticholinesterase Activities
Indole derivatives have been found to possess anticholinesterase activities . This indicates that 1,3,4-thiadiazole compounds could potentially be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Mechanism of Action
Target of Action
Compounds with a thiadiazole ring structure have been known to interact with various molecular targets .
Mode of Action
It is known that the thiadiazol ring structure can undergo various chemical reactions, such as ring opening, which could potentially affect its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (31538) and its storage temperature (2~8 C) suggest that it may have certain bioavailability characteristics .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
The compound’s storage temperature (2~8 c) suggests that it may be sensitive to temperature changes .
Future Directions
Research into 1,3,4-thiadiazole derivatives, including “3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid”, continues due to their potential therapeutic applications. Future directions may include the design of new antitumor agents, given these compounds’ ability to disrupt DNA replication processes .
properties
IUPAC Name |
4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-2-6-10-11-8(15-6)9-5(12)3-4-7(13)14/h2-4H2,1H3,(H,13,14)(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLENLHLMPOXBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190122 | |
| Record name | 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid | |
CAS RN |
79888-40-7 | |
| Record name | 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79888-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine](/img/structure/B3387191.png)


![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)

![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)
![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)

![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)


